4-bromo-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide
描述
This compound features a benzo[b][1,4]oxazepine core, a seven-membered heterocyclic ring containing oxygen and nitrogen atoms, substituted at the 3,3-positions with methyl groups and at the 4-position with a ketone. A bromine atom is attached to the para-position of the benzenesulfonamide moiety, which is linked to the 7-position of the oxazepine ring.
属性
IUPAC Name |
4-bromo-N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O4S/c1-17(2)10-24-15-8-5-12(9-14(15)19-16(17)21)20-25(22,23)13-6-3-11(18)4-7-13/h3-9,20H,10H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGHSFTCRYDMAEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Br)NC1=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用机制
Target of Action
The primary target of 4-bromo-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzene-1-sulfonamide is Acetylcholinesterase (AChE) . AChE is a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates. It plays a crucial role in nerve impulse transmission in both mammals and fish.
Mode of Action
The compound interacts with its target, AChE, and significantly reduces its level. This reduction in AChE activity affects normal nerve pulse transmission, leading to dramatic behavioral changes, body movement impairment, and even a reduced number of survival organisms.
Biochemical Pathways
The compound affects the biochemical pathway involving reactive oxygen species (ROS) . Normally, cells produce ROS through their routine metabolic pathways. These compounds increase dramatically under cellular damage. The compound’s interaction with its target leads to an increase in oxidative stress, which negatively affects different cellular components.
Result of Action
The result of the compound’s action is a significant reduction in AChE levels. This leads to dramatic behavioral changes, body movement impairment, and even a reduced number of survival organisms. Additionally, the compound’s interaction with its target leads to an increase in oxidative stress, which negatively affects different cellular components.
Action Environment
The environment can influence the action, efficacy, and stability of 4-bromo-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzene-1-sulfonamide. For instance, the compound was investigated in the brain of rainbow trout, where it showed significant effects on swimming performance, lipid peroxidation, and AChE activity. The specific environmental conditions of the “Aquarium Fish Rearing” unit in the Aquaculture Faculty at Atatürk University may have influenced these results
生物活性
The compound 4-bromo-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide is a member of the sulfonamide class of compounds, which are known for their diverse biological activities. This article reviews the biological activity of this specific compound based on available literature and research findings.
Chemical Structure and Properties
The molecular structure of the compound can be broken down into key functional groups that contribute to its biological activity. The presence of a bromine atom and a sulfonamide group are particularly noteworthy as they often enhance the pharmacological properties of organic molecules.
| Property | Value |
|---|---|
| Molecular Weight | 405.43 g/mol |
| Chemical Formula | C₁₅H₁₈BrN₃O₂S |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
The biological activity of sulfonamides generally involves inhibition of bacterial dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria. This inhibition prevents bacterial growth and replication. Additionally, compounds with oxazepine rings have been studied for their potential neuroactive effects, which may contribute to their therapeutic profiles.
Biological Activities
-
Antimicrobial Activity :
- The compound has shown significant antimicrobial properties against various bacterial strains. In vitro studies indicate that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria.
- Antitumor Activity :
-
Anti-inflammatory Effects :
- Some studies suggest that compounds with similar structures possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This activity is crucial in conditions such as rheumatoid arthritis and other inflammatory diseases.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various sulfonamide derivatives against common pathogens like E. coli and Staphylococcus aureus. The results indicated that the tested compounds exhibited minimum inhibitory concentrations (MIC) ranging from 10 to 100 µg/mL, demonstrating significant antibacterial activity .
Case Study 2: Antitumor Activity
In a comparative study involving several sulfonamide derivatives including the target compound, it was found that certain brominated derivatives showed enhanced cytotoxicity against MCF-7 cells with IC50 values lower than 20 µM. The study highlighted the potential for developing new anticancer agents based on these findings .
Research Findings Summary
Recent research has focused on elucidating the structure-activity relationships (SAR) for sulfonamide derivatives. Key findings include:
- Bromination significantly enhances biological activity compared to unsubstituted analogs.
- Compounds with oxazepine moieties exhibit unique neuropharmacological profiles, suggesting potential applications in treating neurological disorders.
- Combination therapies using these compounds alongside traditional chemotherapeutics have shown improved efficacy in preclinical models .
科学研究应用
Research indicates that 4-bromo-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide exhibits various biological activities:
1. Antimicrobial Activity:
Preliminary studies suggest that this compound may possess antimicrobial properties against specific bacterial strains. The sulfonamide group is known for its ability to inhibit bacterial growth by interfering with folic acid synthesis.
2. Anticancer Potential:
Similar benzoxazepine derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms. Research has indicated significant inhibition of cell growth in various cancer cell lines at micromolar concentrations.
3. Enzyme Inhibition:
The compound may act as a competitive inhibitor for enzymes involved in metabolic pathways. Specifically, it has been noted for its interaction with acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of related compounds:
1. Study on Anticancer Activity:
A study published in a peer-reviewed journal examined the effects of similar benzoxazepine derivatives on various cancer cell lines. Results indicated significant inhibition of cell growth at micromolar concentrations.
2. Antimicrobial Testing:
In vitro tests demonstrated that related compounds exhibited activity against Gram-positive bacteria, suggesting potential for development as antimicrobial agents.
3. Pharmacokinetic Studies:
Research has focused on understanding the absorption, distribution, metabolism, and excretion (ADME) properties of similar compounds to predict their behavior in biological systems.
相似化合物的比较
Comparison with Structural Analogs
N-{4-[(4-X-phenyl)sulfonyl]benzoyl}-L-valine Derivatives
highlights derivatives where X = H, Cl, Br on the phenylsulfonyl group. Key findings include:
- Non-substituted (X = H) analog: Exhibited superior antimicrobial and antibiofilm activity compared to chloro (X = Cl) or bromo (X = Br) derivatives. This was attributed to reduced lipophilicity, enhancing water solubility and bioavailability .
- Bromo-substituted analog : In a separate oxazol-5-one scaffold, bromine marginally improved activity, suggesting that the impact of halogens is context-dependent on the core structure .
4-(4-Bromo-2-cyanophenyl)-N-(4-methoxybenzyl)-N-(thiazol-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-sulfonamide
This analog (CAS: 1450923-72-4) replaces the oxazepine ring with a six-membered oxazine and introduces additional groups (thiazol-2-yl, 4-methoxybenzyl). Key differences:
- Molecular weight : 597.513 vs. ~439.3 (estimated for the target compound), indicating increased steric bulk .
- Functional groups : The thiazole and methoxybenzyl moieties may enhance target binding specificity or metabolic stability compared to the dimethyl-oxazepine core .
Core Structure Modifications
Benzo[b][1,4]oxazepine vs. Benzo[b][1,4]oxazine
- Oxazine (6-membered ring) : Smaller, more rigid structure may reduce off-target effects but limit adaptability .
Ethyl vs. Methyl Substituents
lists analogs with 5-ethyl-3,3-dimethyl groups on the oxazepine ring. Ethyl groups increase lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .
Physicochemical Properties
| Compound | Molecular Weight | Key Substituents | LogP* | Solubility (mg/mL)* |
|---|---|---|---|---|
| Target Compound | ~439.3 | 3,3-dimethyl, 4-bromo | 3.8 | <0.1 |
| N-{4-[(4-H-phenyl)sulfonyl]}-L-valine | ~380.4 | X = H | 2.1 | 1.5 |
| 4-(4-Bromo-2-cyanophenyl)-oxazine analog | 597.5 | Thiazol-2-yl, methoxybenzyl | 4.5 | <0.05 |
*Estimated values based on structural analogs.
准备方法
Cyclization of Halo-Substituted Benzamides
Patent WO2014140073A1 details the synthesis of analogous brominated benzoxazepines through nucleophilic displacement and ring closure. For the target compound, 4-bromo-2-fluorobenzonitrile (1) serves as the starting material. Treatment with sodium methoxide in methanol generates methyl 4-bromo-2-fluorobenzimidate (2), which undergoes alkylation with 2-aminoethanol to yield 4-bromo-2-fluoro-N-(2-hydroxyethyl)benzimidamide (3). Cyclization using magnesium ethoxide (CAS 2414-98-4) in toluene at 110°C produces 8-bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-imine (4).
Reduction of Benzoxazepinone Intermediates
An alternative route from ChemicalBook involves reducing 7-bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one (5) with borane-THF complex. The ketone (5) is treated with 6 equivalents of borane-THF at 65°C for 12 hours, followed by quenching with methanol and hydrochloric acid. After refluxing, basification with sodium hydroxide extracts the reduced product, 7-bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine (6), in 76% yield.
Sulfonamide Functionalization
The benzenesulfonamide group is introduced via nucleophilic aromatic substitution (NAS) or palladium-catalyzed coupling:
Direct Sulfonylation
The amine at position 7 of the benzoxazepine core reacts with 4-bromobenzenesulfonyl chloride (8) in pyridine at 0°C. After 24 hours, precipitation with ice water yields the crude sulfonamide, which is purified via recrystallization from ethanol/water (1:3) to achieve 93% purity.
Buchwald-Hartwig Amination
For higher regioselectivity, a palladium-based method is employed. Using Pd(OAc)₂, Xantphos ligand, and cesium carbonate in dioxane at 100°C, the brominated benzoxazepine couples with 4-aminobenzenesulfonamide (9). This method affords the product in 85% yield with <2% dimerization byproducts.
Optimization Challenges
Byproduct Formation in Cyclization
Scheme 13 in WO2014140073A1 notes competing pyrimidine formation (up to 22%) during imidazole cyclization. Adding 10 mol% CuI suppresses this side reaction, improving benzoxazepine yield to 89%.
Sulfonamide Hydrolysis
The sulfonamide group is susceptible to hydrolysis under basic conditions. Patent EP0380144A1 recommends maintaining pH <8 during workup and using anhydrous Na₂SO₄ for drying to minimize decomposition.
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Steps | Total Yield | Purity | Cost ($/g) |
|---|---|---|---|---|---|
| Halo-Benzamide Cyclization | 4-Bromo-2-fluorobenzonitrile | 5 | 41% | 95% | 12.50 |
| Benzoxazepinone Reduction | Commercially available ketone | 3 | 58% | 98% | 9.80 |
| Buchwald-Hartwig Amination | Preformed bromobenzoxazepine | 2 | 73% | 99% | 18.20 |
常见问题
Q. Table 1: Critical Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Core Formation | Ethanol, HCl, 80°C, 12h | 65–70 | ≥95% |
| Sulfonylation | DCM, Et₃N, 0°C, 4h | 50–55 | ≥90% |
Advanced: How can structural discrepancies in NMR data be resolved for this compound?
Methodological Answer:
Discrepancies in NMR signals (e.g., aromatic proton splitting or carbonyl shifts) may arise from:
- Tautomerism : The oxazepine ring’s keto-enol tautomerism can alter proton environments. Use variable-temperature NMR (VT-NMR) to observe dynamic equilibria .
- Solvent Effects : Compare DMSO-d₆ vs. CDCl₃ spectra; DMSO may stabilize intramolecular H-bonding, shifting NH or carbonyl peaks .
- X-ray Crystallography : Resolve ambiguous NOESY/ROESY correlations with single-crystal diffraction to confirm spatial arrangements .
Q. Example Workflow :
Acquire ¹H/¹³C NMR in multiple solvents.
Perform 2D NMR (HSQC, HMBC) to assign quaternary carbons.
Cross-validate with high-resolution mass spectrometry (HRMS) for molecular formula confirmation .
Basic: What biological targets are hypothesized for this compound based on structural analogs?
Methodological Answer:
The bromobenzenesulfonamide moiety suggests potential enzyme inhibition:
- Carbonic Anhydrases (CA) : Sulfonamides are known CA inhibitors; evaluate via fluorescence-based thermal shift assays (TSA) using recombinant CA isoforms .
- Spleen Tyrosine Kinase (SYK) : Benzoxazepine derivatives inhibit SYK in autoimmune pathways. Use kinase activity assays (ADP-Glo™) to measure IC₅₀ .
Q. Table 2: Hypothesized Targets and Assays
| Target | Assay Type | Key Reagents | Expected IC₅₀ (µM) |
|---|---|---|---|
| CA IX | TSA | Recombinant CA IX, ANS dye | 0.1–1.0 |
| SYK | ADP-Glo™ | SYK enzyme, ATP | 0.5–5.0 |
Advanced: How can metabolic stability be improved without reducing target affinity?
Methodological Answer:
Strategies include:
Substituent Engineering : Replace the 4-bromo group with electron-withdrawing groups (e.g., CF₃) to reduce oxidative metabolism. Synthesize analogs via Suzuki coupling .
Prodrug Design : Mask the sulfonamide as a pivaloyloxymethyl (POM) ester to enhance permeability; hydrolyze enzymatically in vivo .
In Silico Screening : Use molecular docking (AutoDock Vina) to predict modifications that retain target binding while increasing logP (e.g., methyl groups on the oxazepine ring) .
Q. Validation :
- Assess metabolic half-life (t₁/₂) in liver microsomes.
- Compare IC₅₀ against SYK/CA before and after modifications .
Basic: What analytical techniques are critical for purity assessment?
Methodological Answer:
HPLC-PDA : Use a C18 column (ACN/water + 0.1% TFA) to detect impurities >0.1% .
Elemental Analysis : Confirm C, H, N, S content within ±0.3% of theoretical values.
Mass Spectrometry : HRMS (ESI+) should match the exact mass (C₁₉H₁₈BrN₂O₄S: 465.02 Da) .
Q. Table 3: Analytical Parameters
| Technique | Parameters | Acceptance Criteria |
|---|---|---|
| HPLC | λ = 254 nm, flow = 1 mL/min | Purity ≥98% |
| HRMS | Resolution = 60,000 | Δ mass ≤3 ppm |
Advanced: How to address contradictions in cytotoxicity data across cell lines?
Methodological Answer:
Contradictions may arise from:
- Cell-Specific Metabolism : Use LC-MS to quantify intracellular compound levels.
- Off-Target Effects : Perform kinome-wide profiling (Eurofins KinaseProfiler™) to identify secondary targets .
- Apoptosis Assays : Compare caspase-3/7 activation (CellEvent™) in sensitive vs. resistant lines .
Q. Statistical Approach :
- Apply ANOVA with post-hoc Tukey tests to compare IC₅₀ values across ≥3 independent experiments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
